Cas no 85716-94-5 (methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate)

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate is a quinazoline derivative with a thiol functional group at the 2-position and an ester moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its reactive thiol group enables selective modifications, while the ester functionality offers further derivatization potential. The quinazolinone core contributes to its utility in medicinal chemistry, often explored for its potential biological activity. The compound’s stability and well-defined reactivity profile make it suitable for applications in heterocyclic chemistry and drug discovery research. Proper handling under inert conditions is recommended due to the thiol group’s sensitivity to oxidation.
methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate structure
85716-94-5 structure
Product name:methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate
CAS No:85716-94-5
MF:C11H10N2O3S
Molecular Weight:250.274
MDL:MFCD06655837
CID:3108256
PubChem ID:4846175

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 化学的及び物理的性質

名前と識別子

    • methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate
    • CS-0233502
    • HMS1728K12
    • methyl2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
    • methyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate
    • methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
    • AKOS001117006
    • Oprea1_796192
    • EN300-13405
    • AKOS005167992
    • STK262390
    • Z90122141
    • methyl (4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetate
    • SR-01000556785
    • STK352062
    • MFCD06655837
    • KDA71694
    • METHYL 2-[4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETATE
    • methyl (4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate
    • methyl 2-(4-hydroxy-2-sulfanylidenequinazolin-3-yl)acetate
    • 85716-94-5
    • SR-01000556785-1
    • MDL: MFCD06655837
    • インチ: InChI=1S/C11H10N2O3S/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)17/h2-5H,6H2,1H3,(H,12,17)
    • InChIKey: NCFSCJGOBCSUSZ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 250.04121336Da
  • 同位素质量: 250.04121336Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 90.7Ų

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-13405-0.5g
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
0.5g
$245.0 2025-03-21
abcr
AB551769-25 g
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; .
85716-94-5
25g
€1,148.90 2022-03-24
abcr
AB551769-5 g
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; .
85716-94-5
5g
€821.50 2023-07-11
TRC
M358995-25mg
Methyl (2-Mercapto-4-oxoquinazolin-3(4H)-yl)acetate
85716-94-5
25mg
$ 50.00 2022-06-03
abcr
AB551769-250 mg
Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate; .
85716-94-5
250MG
€292.00 2023-07-11
Enamine
EN300-13405-0.25g
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
0.25g
$155.0 2025-03-21
Enamine
EN300-13405-250mg
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
250mg
$155.0 2023-09-30
Enamine
EN300-13405-10000mg
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
10000mg
$791.0 2023-09-30
Enamine
EN300-13405-5000mg
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
5000mg
$526.0 2023-09-30
Enamine
EN300-13405-500mg
methyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate
85716-94-5 95.0%
500mg
$245.0 2023-09-30

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate 関連文献

methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetateに関する追加情報

Recent Advances in the Study of Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5)

Methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique mercapto and oxoquinazolinyl functional groups, has been explored for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers reported the efficient synthesis of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate via a multi-step reaction pathway, highlighting its scalability and reproducibility. The study also demonstrated its inhibitory effects on specific kinase enzymes, suggesting its potential as a lead compound for targeted cancer therapies. Further molecular docking studies revealed strong binding affinities to key oncogenic targets, supporting its role in disrupting cancer cell proliferation.

Another notable advancement was documented in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound's antimicrobial properties were evaluated against drug-resistant bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the thiol group in the molecule plays a critical role in disrupting bacterial cell wall synthesis, offering a promising avenue for developing novel antibiotics.

Recent computational and in vitro studies have also explored the anti-inflammatory potential of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate. A 2023 European Journal of Pharmacology study identified its ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in macrophage cells. These findings position the compound as a candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate. Current research is focused on derivatization strategies to improve its bioavailability and reduce potential off-target effects. Collaborative efforts between academic and industrial researchers are underway to advance this compound into preclinical trials, with the goal of translating these findings into clinically viable therapeutics.

In summary, methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate (CAS: 85716-94-5) represents a versatile scaffold with multifaceted biological activities. Ongoing research continues to uncover its mechanistic insights and therapeutic potential, making it a compound of significant interest in the field of chemical biology and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:85716-94-5)methyl (2-mercapto-4-oxoquinazolin-3(4H)-yl)acetate
A1182909
Purity:99%
はかる:5g
Price ($):544.0